1-(Propane-1-sulfonyl)piperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylsulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-7-13(11,12)10-5-3-8(9)4-6-10/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFUADDIXCATTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 1-(Propane-1-sulfonyl)piperidin-4-amine
The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the sulfonamide bond or the modification of a pre-existing piperidine (B6355638) framework.
Direct Sulfonylation Approaches to N-Sulfonylpiperidines
A primary and straightforward method for the synthesis of N-sulfonylpiperidines, including the target compound, is the direct sulfonylation of the corresponding piperidine derivative. This typically involves the reaction of piperidin-4-amine with a suitable sulfonylating agent.
Reaction Scheme:

Detailed research findings: The reaction of piperidin-4-amine with propane-1-sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran, affords this compound. The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. The reaction conditions are generally mild, and the desired product can often be isolated in good yield after purification by crystallization or chromatography.
A variation of this approach involves the use of N-silylated amines, which can react with sulfonyl chlorides to yield sulfonamides in high yields. This method can be advantageous as it may proceed under neutral conditions and the byproducts are volatile.
| Reactants | Reagents | Solvent | Yield | Reference |
| Piperidin-4-amine, Propane-1-sulfonyl chloride | Triethylamine | Dichloromethane | High | General Method |
| N-silylated piperidin-4-amine, Propane-1-sulfonyl chloride | - | - | High | nih.gov |
Modifications of Piperidin-4-amine Precursors
An alternative strategy involves the use of a protected form of piperidin-4-amine, where the primary amine is masked to prevent side reactions during the sulfonylation of the piperidine nitrogen.
Reaction Scheme:

Detailed research findings: A common approach is to start with a commercially available N-protected piperidin-4-one, such as 1-Boc-piperidin-4-one. Reductive amination of the ketone with a suitable ammonia (B1221849) source, followed by sulfonylation of the piperidine nitrogen and subsequent deprotection of the 4-amino group, provides the target compound. For instance, reductive amination of 1-(propane-1-sulfonyl)piperidin-4-one would directly yield the final product. The synthesis of the precursor, 1-(propane-1-sulfonyl)piperidin-4-one, can be achieved by sulfonylation of piperidin-4-one followed by protection of the ketone if necessary, or by direct sulfonylation of a suitable piperidin-4-one precursor. A patent describes a method for preparing 1-(3-methoxypropyl)-4-piperidinamine (B103848) where the primary amine of 4-aminopiperidine (B84694) is selectively protected with benzophenone (B1666685) before alkylating the secondary amine. A similar strategy could be envisioned for sulfonylation. nih.gov
| Starting Material | Key Steps | Advantage |
| N-Boc-piperidin-4-one | Reductive amination, Sulfonylation, Deprotection | High selectivity and control over reactivity. |
| 1-(Propane-1-sulfonyl)piperidin-4-one | Reductive amination | More direct route if the precursor is available. |
| 4-Aminopiperidine | Protection of primary amine, Sulfonylation, Deprotection | Avoids direct handling of the potentially more reactive unprotected diamine. nih.gov |
Multi-Component Reactions Incorporating the Sulfonylpiperidine Unit
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step. While specific examples for the direct synthesis of this compound via MCRs are not prevalent in the literature, the principles of MCRs can be applied to generate related structures, which could then be converted to the target compound. For instance, a three-component reaction involving an amine, a sulfonyl azide, and an alkyne can produce N-sulfonylamidines.
Functionalization and Derivatization Reactions of this compound
The presence of a primary amine and a sulfonamide-protected piperidine ring allows for a range of functionalization and derivatization reactions, enabling the synthesis of a diverse library of compounds.
Reactions Involving the Primary Amine Moiety
The primary amine at the 4-position of the piperidine ring is a versatile functional group that can undergo various chemical transformations.
Alkylation: The primary amine can be alkylated with various alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary or tertiary amines. Reductive amination is a widely used method in pharmaceutical chemistry for C-N bond formation due to its operational simplicity.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This is a common strategy to introduce a wide range of substituents.
Sulfonylation: Further sulfonylation of the primary amine is possible, leading to the formation of a bis-sulfonamide derivative.
Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides ureas and thioureas, respectively.
| Reaction Type | Reagents | Product Type |
| Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |
| Acylation | Acyl chloride/Anhydride/Carboxylic acid + Coupling agent | Amide |
| Sulfonylation | Sulfonyl chloride, Base | Bis-sulfonamide |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
Transformations at the Piperidine Ring System
While the sulfonamide group is generally stable, the piperidine ring itself can undergo certain transformations, although these are less common than reactions at the primary amine.
Ring Contraction: Under specific conditions, N-tosyl-4-chloropiperidines have been shown to undergo a stereoselective ring contraction to form trans-substituted cyclopropanes via a nickel-catalyzed cross-electrophile coupling reaction. While this specific reaction involves a 4-chloro substituent, it highlights the potential for transformations of the piperidine ring in N-sulfonylated derivatives.
C-H Functionalization: Direct C-H functionalization of the piperidine ring is a developing area of research. While challenging, methods for the site-selective functionalization of N-protected piperidines are being explored, which could potentially be applied to N-sulfonylpiperidines.
It is important to note that the reactivity of the piperidine ring is significantly influenced by the electron-withdrawing nature of the sulfonyl group.
Modifications of the n-Propylsulfonyl Chain
The functional properties of sulfonylpiperidine derivatives can be finely tuned by modifying the sulfonyl group. Alterations to the n-propylsulfonyl chain are a key strategy in structure-activity relationship (SAR) studies to optimize the pharmacological profile of lead compounds. These modifications typically involve reacting a piperidine-containing precursor with various sulfonyl chlorides.
The general synthetic approach involves the sulfonylation of a protected piperidin-4-amine, such as tert-butyl (piperidin-4-yl)carbamate, followed by deprotection. The choice of sulfonyl chloride dictates the final structure of the side chain. Modifications can include varying the length of the alkyl chain, introducing branching, or incorporating aromatic or heterocyclic rings.
For instance, the synthesis of novel sulfonamide derivatives as potential anticancer agents often involves modifying the N-sulfonylpiperidine moiety to enhance binding to target enzymes like VEGFR-2. acs.org This tactic involves replacing a group, such as nicotinamide, with an N-sulfonylpiperidine moiety to better occupy the hinge region of the enzyme's active site. acs.org While the core of this compound is a simple alkyl chain, synthetic strategies allow for the introduction of more complex sulfonyl groups.
Table 1: Examples of Sulfonyl Chlorides for Piperidine Modification
| Sulfonyl Chloride Derivative | Resulting Sulfonyl Chain | Potential Application Area |
|---|---|---|
| Ethanesulfonyl chloride | Ethylsulfonyl | Modulating chain length |
| Propane-2-sulfonyl chloride | Isopropylsulfonyl | Introducing steric bulk |
| Butanesulfonyl chloride | Butylsulfonyl | Increasing lipophilicity |
| Benzenesulfonyl chloride | Phenylsulfonyl | Introducing aromatic interactions |
These modifications are crucial for exploring the chemical space around the parent compound and identifying analogues with improved properties. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or dimethylformamide.
Stereoselective Synthesis of this compound Analogues
The piperidine ring in this compound analogues can contain multiple stereocenters, making stereoselective synthesis a critical aspect of their development. Controlling the stereochemistry is often essential for achieving the desired biological activity and minimizing off-target effects. Several strategies have been developed for the stereoselective synthesis of substituted piperidines. nih.gov
One common approach is the hydrogenation of substituted pyridine precursors using chiral catalysts. nih.govmdpi.com For example, palladium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts can yield chiral piperidines with high enantioselectivity. mdpi.com Another powerful method involves intramolecular cyclization reactions where the stereochemistry is controlled by chiral auxiliaries or catalysts. nih.gov
A modular and stereoselective synthesis for substituted piperidin-4-ols, which are direct precursors to the corresponding amines, has been developed. nih.gov This method utilizes a gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This sequence allows for the flexible and diastereoselective construction of the piperidine ring. nih.gov The stereochemical outcome is determined by the configuration of the starting chiral amine. nih.gov
Table 2: Comparison of Stereoselective Methods for Piperidine Synthesis
| Method | Key Features | Stereocontrol | Typical Precursors | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Rh, Ru, Pd). | High enantioselectivity. | Substituted pyridines or pyridinium salts. | nih.govmdpi.com |
| Intramolecular Cyclization | Formation of C-N or C-C bond to close the ring. | Controlled by chiral auxiliaries, catalysts, or substrates. | Acyclic aminoalkenes or aminoalkynes. | nih.gov |
| Gold-Catalyzed Cyclization/Rearrangement | Modular approach involving sequential reactions. | High diastereoselectivity based on chiral starting materials. | Chiral N-homopropargyl amides. | nih.gov |
These advanced synthetic methods provide access to specific stereoisomers of this compound analogues, enabling detailed investigation of their structure-activity relationships.
Green Chemistry Approaches in the Synthesis of Sulfonylpiperidine Derivatives
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including sulfonylpiperidine derivatives. mdpi.com The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com
Key green chemistry approaches relevant to the synthesis of compounds like this compound include:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A significant green improvement is the use of water as a reaction medium. A facile and environmentally benign method for synthesizing sulfonamides has been developed that proceeds in water, uses equimolar amounts of reactants, and avoids organic bases. rsc.org Product isolation is simplified to filtration after acidification, resulting in high yields and purity. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions like additions and cyclizations over substitutions and eliminations where possible.
Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste. For example, catalytic hydrogenation methods for creating the piperidine ring are preferable to reductions that use stoichiometric metal hydrides. nih.gov
Safer Reagents: A novel green method for synthesizing sulfonyl fluorides, precursors to sulfonamides, has been developed using the easily handled SHC5® reagent and potassium fluoride, producing only non-toxic salts as byproducts. sciencedaily.com This avoids more hazardous sulfonylating agents.
Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times, increase yields, and reduce the volume of solvents needed, making it an ecologically sustainable approach for synthesizing heterocyclic compounds. mdpi.com
By integrating these principles, the synthesis of sulfonylpiperidine derivatives can be made more sustainable, cost-effective, and safer, aligning with the objectives of modern pharmaceutical development. mdpi.com
Computational and Theoretical Investigations
Conformational Analysis of 1-(Propane-1-sulfonyl)piperidin-4-amine
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For cyclic systems like piperidine (B6355638), this analysis is particularly important.
In the gas phase, the conformational landscape of this compound is primarily governed by intramolecular forces, such as steric hindrance and torsional strain. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings, minimizing both angle and torsional strain. nih.gov In this chair conformation, the substituents—the propane-1-sulfonyl group at the nitrogen (N1) and the amine group at the C4 position—can be oriented in either axial or equatorial positions.
Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to minimize steric interactions with the rest of the ring. Therefore, it is anticipated that the propane-1-sulfonyl group will predominantly occupy the equatorial position. Similarly, the amino group at C4 would also favor the equatorial orientation. Thus, the most stable gas-phase conformation is predicted to be the one where both the propane-1-sulfonyl and the amino groups are in equatorial positions.
In the solution phase, the conformational equilibrium can be influenced by the solvent. The presence of a solvent can stabilize certain conformations through intermolecular interactions, such as hydrogen bonding. For this compound, polar solvents could potentially form hydrogen bonds with the amino group and the sulfonyl oxygen atoms. While the fundamental preference for the chair conformation with equatorial substituents is likely to be maintained, the solvent may slightly alter the relative energies of different conformations. nih.gov The equilibrium between axial and equatorial conformers might shift, although a significant population of the diaxial conformer is not expected due to steric strain.
The presence of the propane-1-sulfonyl group at the N1 position has a notable influence on the geometry and electronic properties of the piperidine ring. The sulfonamide linkage (N-SO2) introduces a degree of planarization at the nitrogen atom due to the delocalization of the nitrogen lone pair into the sulfonyl group. This can lead to a slight flattening of the piperidine ring at the nitrogen atom compared to an unsubstituted piperidine. nih.gov
This partial double bond character in the N-S bond can also create a rotational barrier around this bond, influencing the orientation of the propyl chain relative to the piperidine ring. Furthermore, the steric bulk of the propane-1-sulfonyl group reinforces the preference for an equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov The electron-withdrawing nature of the sulfonyl group also affects the electron density distribution within the piperidine ring, which can have implications for its reactivity.
Table 1: Predicted Relative Energies of Conformers for this compound
| Conformer (Propane-1-sulfonyl, Amino) | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Relative Energy (Aqueous Solution, kcal/mol) |
| Equatorial, Equatorial | 0.00 | 0.00 |
| Equatorial, Axial | 1.5 - 2.5 | 1.2 - 2.2 |
| Axial, Equatorial | 3.0 - 5.0 | 2.8 - 4.8 |
| Axial, Axial | > 5.0 | > 5.0 |
Note: These are hypothetical values based on general principles of conformational analysis for substituted piperidines and have not been determined by specific experimental or computational studies on this exact molecule.
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. These calculations are instrumental in understanding molecular reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. numberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the amino group at the C4 position, as the lone pair of the nitrogen atom is the most available for donation. The LUMO, on the other hand, is likely to be distributed over the sulfonyl group, given its electron-withdrawing nature. This distribution suggests that the amino group is the primary site for nucleophilic attack, while the sulfonyl group is a potential site for electrophilic interaction.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: These are representative values for a molecule of this type and are intended for illustrative purposes. Actual values would require specific quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. materialsciencejournal.org This analysis is particularly useful for understanding charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. researchgate.net
Table 3: Illustrative NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N, amino) | σ* (C4-H) | ~ 2-3 |
| LP (N, sulfonamide) | σ* (S-O) | ~ 5-10 |
| σ (C-H, piperidine) | σ* (N-S) | ~ 0.5-1.5 |
Note: These values are hypothetical and serve to illustrate the types of interactions and their potential magnitudes that NBO analysis would reveal.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials. nih.gov
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the sulfonyl group, due to their high electronegativity and the presence of lone pairs. A region of positive potential (blue) would likely be centered on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The rest of the molecule, including the piperidine ring and the propyl chain, would likely show a more neutral potential (green). This map provides a valuable guide to the molecule's intermolecular interaction patterns. nih.gov
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Prediction of Binding Modes with Theoretical Biological Targets
To predict the binding mode of this compound, a researcher would first identify a relevant biological target. Given the structural motifs of a piperidine ring and a sulfonyl group, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases and proteases.
The docking process would involve preparing the 3D structure of the ligand and the protein. The piperidine ring of the ligand can adopt various conformations (e.g., chair, boat), and the propane-1-sulfonyl group has rotatable bonds. These conformational possibilities would be explored during the docking calculations. The primary amino group is a key feature, likely to act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors.
A hypothetical docking study against a kinase target might predict that the amino group of this compound forms a crucial hydrogen bond with a backbone carbonyl in the hinge region of the kinase. The sulfonyl group could interact with a positively charged amino acid residue, and the propyl chain might occupy a hydrophobic pocket.
Table 1: Hypothetical Predicted Interactions of this compound with a Kinase Target
| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |
| Piperidin-4-amine | Asp168 | Hydrogen Bond (Donor) |
| Propane-1-sulfonyl | Lys72 | Salt Bridge/H-Bond |
| Propyl Group | Val57, Leu150 | Hydrophobic Interaction |
Energetic Analysis of Protein-Ligand Interactions
Following the prediction of binding modes, an energetic analysis is performed to estimate the binding affinity. This is typically done using scoring functions within the docking software. These functions calculate a score that represents the strength of the protein-ligand interaction. Lower scores generally indicate more favorable binding.
The binding energy is a sum of various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty for conformational changes upon binding. For this compound, the energetic analysis would quantify the contribution of the hydrogen bond from the amino group and the electrostatic interactions of the sulfonyl group.
Table 2: Illustrative Energetic Contribution of Key Interactions
| Interaction Type | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bond (NH2 with Asp168) | -3.0 to -5.0 |
| Electrostatic (SO2 with Lys72) | -4.0 to -6.0 |
| Hydrophobic (Propyl chain) | -1.5 to -2.5 |
| Total Estimated Binding Energy | -8.5 to -13.5 |
Note: These values are illustrative and would vary greatly depending on the specific protein target and computational method used.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the protein-ligand complex over time. An MD simulation would be performed on the best-predicted binding pose from molecular docking to assess its stability and to observe the dynamics of the interactions.
The simulation would track the movements of all atoms in the system over a period of typically nanoseconds to microseconds. This allows for the observation of the flexibility of both the ligand and the protein. For this compound, an MD simulation would reveal the stability of the key hydrogen bonds and other interactions predicted by docking. It could also show if water molecules play a role in mediating the interactions between the ligand and the protein.
Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, which indicates its stability in the binding pocket. Root-mean-square fluctuation (RMSF) analysis can highlight which parts of the ligand and protein are more flexible.
In Silico Scaffold Exploration and Library Design Based on this compound
The this compound structure can serve as a starting point for in silico scaffold exploration and the design of a virtual library of related compounds. This process aims to identify new molecules with potentially improved affinity, selectivity, or other properties.
Scaffold hopping involves replacing the core piperidine-sulfonyl structure with other chemical moieties that can maintain the key interactions with the target protein. For example, the piperidine ring could be replaced with other saturated heterocycles like pyrrolidine (B122466) or morpholine.
Library design would involve systematically modifying different parts of the parent molecule. For this compound, this could include:
Varying the alkyl group on the sulfonyl moiety: Replacing the propyl group with other alkyl, aryl, or heterocyclic groups to explore different hydrophobic pockets.
Modifying the amine group: Acylating the amine or converting it to other functional groups to alter its hydrogen bonding capacity.
Substituting the piperidine ring: Adding substituents to the piperidine ring to probe for additional interactions with the protein.
These newly designed virtual compounds would then be subjected to the same molecular docking and energetic analysis procedures to prioritize them for synthesis and biological testing.
Table 3: Example of a Virtual Library Design Based on this compound
| R1 (on Sulfonyl) | R2 (on Piperidine) | R3 (on Amine) |
| Propyl | H | H |
| Ethyl | H | H |
| Isopropyl | H | H |
| Phenyl | H | H |
| Propyl | 3-Methyl | H |
| Propyl | H | Acetyl |
Molecular Interactions and Mechanistic Elucidation of Biological Activities
Investigation of Molecular Target Binding Affinities and Selectivity
No publicly available data exists on the binding profile of 1-(Propane-1-sulfonyl)piperidin-4-amine to any biological targets.
There are no published studies detailing the in vitro binding affinities (Ki or IC50 values) of this compound to any known receptors.
Information regarding the in vitro inhibitory or effective concentrations (IC50 or EC50 values) of this compound against any enzymes is not present in the current scientific literature.
Mechanistic Research on Cellular Pathway Modulation
There is a complete absence of research investigating the effects of this compound on cellular signaling pathways.
No studies have been published that explore the impact of this compound on any components of signal transduction pathways.
There are no available reports on how this compound may modulate cellular processes in isolated biological systems.
Biophysical Characterization of Compound-Target Complexes
Consistent with the lack of identified molecular targets, there is no biophysical characterization data for complexes involving this compound.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
There is no available research that has utilized Isothermal Titration Calorimetry to determine the binding thermodynamics of this compound with any biological target. Consequently, data regarding its binding affinity (K_d), and the associated enthalpic (ΔH) and entropic (ΔS) changes upon binding are not available.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Similarly, the scientific literature lacks any studies that have employed Surface Plasmon Resonance to investigate the binding kinetics of this compound. Therefore, crucial kinetic parameters such as the association rate constant (k_a) and the dissociation rate constant (k_d) for its interaction with any protein or other macromolecule have not been reported.
Crystallographic and NMR Studies of Compound-Protein Adducts
No crystallographic or NMR structural data for this compound in complex with a biological macromolecule are present in the public domain. Such studies are essential for visualizing the precise binding mode, identifying key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and understanding the structural basis of its (potential) biological activity. The absence of this information precludes any detailed mechanistic elucidation at the atomic level.
Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations
Impact of Substitutions on the Piperidine (B6355638) Ring on Molecular Interactions
The piperidine ring serves as a central scaffold in many biologically active compounds, and its substitution pattern can significantly modulate pharmacological activity. nih.gov For derivatives of 1-(propane-1-sulfonyl)piperidin-4-amine, substitutions on the piperidine ring can affect the molecule's conformation, lipophilicity, and ability to form key interactions with a target protein.
Research on related piperidine-containing molecules has shown that the introduction of substituents can lead to enhanced binding affinity and selectivity. For instance, in a series of N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs, modifications on the piperidine ring were explored to understand their effects on 5-HT2C receptor activity. nih.gov While specific data on this compound is limited, general principles suggest that small alkyl or polar groups on the 3- or 4-positions of the piperidine ring could influence the molecule's orientation within a binding pocket.
A hypothetical SAR study on the piperidine ring of this compound might explore the following modifications:
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| C-2 | Methyl | May introduce steric hindrance, potentially decreasing activity depending on the target. |
| C-3 | Hydroxyl | Could introduce a hydrogen bond donor/acceptor, potentially increasing affinity. |
| C-3 | Fluoro | May alter electronic properties and metabolic stability. |
| C-4 (in derivatives) | Carboxyl | Could act as a key interaction point with positively charged residues in a binding site. |
These hypothetical modifications would need to be synthesized and tested to establish a concrete SAR for this class of compounds.
Influence of the Sulfonyl Moiety on Target Binding and Selectivity
The sulfonyl group in this compound is a critical pharmacophoric feature. The integration of a sulfonyl group into molecules can enhance their biological activity or confer unique biological functions. researchgate.net Sulfonamides are known to act as hydrogen bond acceptors and can participate in crucial interactions with biological targets. nih.gov
The nature of the alkyl group attached to the sulfonyl moiety—in this case, a propyl group—influences the lipophilicity and steric bulk of the molecule. Variations in the length and branching of this alkyl chain can significantly impact binding affinity and selectivity. For instance, studies on N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides have highlighted the importance of the propylsulfonyl group for potent and selective inhibition of the glycine (B1666218) transporter 1 (GlyT1). nih.gov
A comparative analysis of different sulfonyl substituents in analogous series often reveals a distinct SAR profile. For example, replacing the propyl group with other alkyl or aryl groups would likely alter the compound's interaction profile.
| Sulfonyl Substituent (R-SO2-) | Potential Effect on Properties | Hypothesized Impact on Activity |
| Methylsulfonyl | Decreased lipophilicity | May alter binding affinity; could be more or less potent depending on the target's hydrophobic pocket. |
| Ethylsulfonyl | Slightly decreased lipophilicity | Gradual change in activity may be observed. |
| Isopropylsulfonyl | Increased steric bulk | May enhance selectivity if the target has a complementary pocket, or decrease activity due to steric clash. |
| Phenylsulfonyl | Increased aromaticity and rigidity | Could introduce pi-stacking interactions, potentially increasing affinity. |
Molecular modeling studies on related sulfonamides have shown that the sulfonyl oxygen atoms frequently form hydrogen bonds with backbone amides of protein targets. nih.gov This highlights the importance of the sulfonyl group as a key anchoring point.
Role of the Piperidin-4-amine Nitrogen Atom in Interaction Profiles
The primary amine at the 4-position of the piperidine ring is a key functional group that can significantly influence the molecule's properties and biological activity. Under physiological conditions, this amine group is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can be crucial for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in the binding site of a target protein.
In many piperidine-containing pharmaceuticals, the basic nitrogen atom is essential for activity. ijnrd.org For example, in a series of guanidinium (B1211019) and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides, the basic nitrogen of the piperidine ring was a key feature for interaction with opioid and imidazoline (B1206853) receptors. nih.gov
Modification of this amine group, for instance, through alkylation or acylation, would be expected to have a profound impact on the biological activity of this compound.
| Modification of the 4-amino group | Chemical Change | Expected Consequence for Interaction |
| N-methylation | Introduction of a methyl group | May increase lipophilicity and alter hydrogen bonding capacity. Could increase or decrease affinity depending on the steric tolerance of the binding site. |
| N-acetylation | Conversion to an amide | Removes the basicity and positive charge, likely leading to a significant loss of activity if ionic interactions are critical. |
| N-benzylation | Introduction of a bulky aromatic group | May introduce new aromatic interactions but could also cause steric hindrance. |
The basicity of the piperidin-4-amine nitrogen is also a key determinant of the compound's physicochemical properties, such as its pKa and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Stereochemical Effects on Biological Activity and Specificity
While this compound itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters. The stereochemistry of such derivatives can have a profound impact on their biological activity and specificity. Chiral molecules often exhibit stereoselective binding to their biological targets, with one enantiomer or diastereomer being significantly more active than the others. nih.gov
For example, in the synthesis of chiral piperidine derivatives, the use of chiral auxiliaries has enabled the stereoselective formation of specific isomers, which were then used to synthesize enantiomerically pure alkaloids. researchgate.net If a substituent were introduced at the 2- or 3-position of the piperidine ring of this compound, it would be crucial to separate and test the individual enantiomers to fully understand the SAR.
The differential activity of stereoisomers arises from the three-dimensional nature of drug-receptor interactions. A specific enantiomer may position its key interacting groups more optimally within the binding site, leading to a higher affinity.
Development of SAR Models for this compound Derivatives
To systematically explore the SAR of this compound derivatives and to guide the design of new analogs, computational modeling techniques are often employed. These can be broadly categorized into ligand-based and structure-based approaches.
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the physicochemical properties of a series of compounds with their biological activities. For piperidine derivatives, QSAR studies have been successfully used to predict their toxicity and receptor agonist activity. nih.govnih.gov A QSAR model for this compound derivatives would involve calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) for a set of analogs with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.
Pharmacophore modeling is another ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. A pharmacophore model for this class of compounds would likely include features corresponding to the sulfonyl group, the protonated amine, and the piperidine ring as a hydrophobic scaffold.
When the three-dimensional structure of the biological target is known, structure-based methods like molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding interactions.
Molecular Docking simulations would place this compound and its analogs into the binding site of a target protein to predict their preferred binding poses and estimate their binding affinities. unar.ac.id Docking studies on related sulfonamide-piperidine compounds have been used to rationalize their observed biological activities. mdpi.comacs.org For example, docking could reveal specific hydrogen bonds between the sulfonyl oxygens or the 4-amino group and key residues in the active site.
The following table illustrates hypothetical docking results for a series of analogs against a generic kinase target:
| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |
| This compound | - | -8.5 | H-bond with Asp123 (amine), H-bond with Gly56 (sulfonyl) |
| 1-(Ethane-1-sulfonyl)piperidin-4-amine | Shorter alkyl chain | -8.2 | Similar interactions, slightly weaker hydrophobic contact |
| 1-(Benzene-1-sulfonyl)piperidin-4-amine | Aromatic sulfonyl | -9.1 | Additional pi-stacking with Phe89 |
| 1-(Propane-1-sulfonyl)piperidin-4-acetamide | Acetylated amine | -6.3 | Loss of H-bond with Asp123 |
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and the stability of the interactions predicted by docking.
By integrating these computational approaches with experimental synthesis and biological testing, a comprehensive understanding of the SAR and SIR for this compound derivatives can be achieved, facilitating the development of novel therapeutic agents.
Advanced Spectroscopic and Analytical Research Applications
Application of Advanced NMR Techniques for Conformational and Interaction Studies
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed conformational analysis of cyclic systems like the piperidine (B6355638) ring in 1-(propane-1-sulfonyl)piperidin-4-amine and for studying its interactions with biological macromolecules.
The piperidine ring can exist in various conformations, most notably the chair, boat, and twist-boat forms. The conformational preference is influenced by the substituents on the ring. For N-acyl- and N-nitroso-piperidin-4-one oximes, which are structurally related to the title compound, NMR studies have shown a preference for twist-boat conformations. researchgate.net In the case of this compound, the bulky propane-1-sulfonyl group on the nitrogen atom and the amino group at the C4 position will significantly influence the conformational equilibrium.
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides initial insights into the molecular structure. However, for a detailed conformational and interaction analysis, two-dimensional (2D) NMR techniques are employed. These include:
Correlation Spectroscopy (COSY): This technique is used to identify proton-proton couplings within the piperidine ring, helping to establish the connectivity of the protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the signals of protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons. The observation of NOE cross-peaks between protons on the piperidine ring can help to deduce the preferred conformation (e.g., chair vs. boat) and the orientation of the substituents (axial vs. equatorial). For instance, strong NOEs between axial protons at positions 2, 4, and 6 would be indicative of a chair conformation.
When studying the interaction of this compound with a protein, techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be utilized. These ligand-observe NMR experiments are highly sensitive to the binding of small molecules to large protein targets. They can identify the specific protons of the ligand that are in close contact with the protein, providing valuable information about the binding epitope.
A hypothetical table of ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like CDCl₃ is presented below. These values are estimated based on typical chemical shifts for similar N-sulfonylated piperidine derivatives.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine Ring | ||
| H2, H6 (axial) | 2.8 - 3.0 | 48 - 50 |
| H2, H6 (equatorial) | 3.5 - 3.7 | 48 - 50 |
| H3, H5 (axial) | 1.5 - 1.7 | 30 - 32 |
| H3, H5 (equatorial) | 1.9 - 2.1 | 30 - 32 |
| H4 | 2.9 - 3.1 | 49 - 51 |
| Propane-1-sulfonyl Group | ||
| -SO₂-CH₂- | 2.9 - 3.1 | 50 - 52 |
| -CH₂-CH₂- | 1.7 - 1.9 | 16 - 18 |
| -CH₂-CH₃ | 1.0 - 1.2 | 12 - 14 |
| Amine Group | ||
| -NH₂ | 1.5 - 2.5 (broad) | - |
Mass Spectrometry for Elucidating Reaction Pathways and Metabolite Identification (Non-Clinical)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns. In the context of this compound, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is instrumental in identifying reaction byproducts, impurities, and non-clinical metabolites.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like sulfonamides. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information.
The fragmentation pathways of sulfonamides have been studied, and some common fragmentation patterns can be anticipated for this compound. nih.govnih.gov These include:
Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would result in the formation of a piperidin-4-amine fragment and a propane-1-sulfonyl radical.
Loss of SO₂: A characteristic fragmentation of some arylsulfonamides involves the elimination of sulfur dioxide (SO₂), often through a rearrangement process. nih.gov While less common for alkylsulfonamides, its possibility should be considered.
Fragmentation of the piperidine ring: The piperidine ring itself can undergo fragmentation, leading to the loss of small neutral molecules like ethene or propene.
Cleavage within the propane-1-sulfonyl group: Fragmentation can also occur within the alkyl chain of the sulfonyl group.
In non-clinical metabolite identification studies, LC-MS is used to analyze samples from in vitro experiments (e.g., incubation with liver microsomes). nih.govnih.govresearchgate.net The metabolic transformations that could be expected for this compound include hydroxylation of the piperidine ring or the propyl chain, N-dealkylation, or oxidation of the amino group. These modifications would result in specific mass shifts in the mass spectrum, allowing for the identification of potential metabolites. High-resolution mass spectrometry (HRMS) is particularly valuable in these studies as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its metabolites. nih.gov
A hypothetical table of expected major fragment ions for this compound in an MS/MS experiment is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 207.1 | [C₈H₁₉N₂O₂S]⁺ | Protonated molecule [M+H]⁺ |
| 101.1 | [C₅H₁₃N₂]⁺ | Cleavage of the S-N bond |
| 142.1 | [C₃H₈O₂S]⁺ | Cleavage of the S-N bond with charge retention on the sulfonyl fragment |
| 84.1 | [C₅H₁₀N]⁺ | Loss of NH₃ from the piperidin-4-amine fragment |
Vibrational Spectroscopy (FT-IR, FT-Raman) in Investigating Molecular Interactions and Structure
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.
For this compound, FT-IR and FT-Raman spectra would exhibit characteristic bands corresponding to the vibrations of the sulfonyl group, the piperidine ring, the amino group, and the alkyl chain. The analysis of these spectra can be aided by computational methods, such as density functional theory (DFT) calculations, which can predict the vibrational frequencies and help in the assignment of the observed bands. nih.govnih.gov
Key vibrational modes expected for this compound include:
S=O stretching: The sulfonyl group will show strong, characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
N-H stretching: The primary amino group will exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.
C-H stretching: The C-H stretching vibrations of the piperidine ring and the propyl group will appear in the 3000-2800 cm⁻¹ region.
N-H bending: The bending vibration of the amino group is expected in the 1650-1580 cm⁻¹ range.
C-N stretching: The C-N stretching vibrations of the piperidine ring and the amino group will be observed in the fingerprint region (below 1500 cm⁻¹).
S-N stretching: The stretching vibration of the sulfonamide S-N bond typically appears in the 900-800 cm⁻¹ region.
Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. The formation of hydrogen bonds involving the amino group or the sulfonyl oxygens would lead to shifts in the corresponding vibrational frequencies. For example, the N-H stretching bands would broaden and shift to lower wavenumbers upon hydrogen bond donation. This makes FT-IR and FT-Raman valuable tools for studying the solid-state packing of the molecule and its interactions with other molecules in co-crystals or complexes. nih.gov
A hypothetical table of characteristic FT-IR and FT-Raman vibrational frequencies for this compound is presented below.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| N-H stretching (asymmetric) | 3380 - 3420 | 3380 - 3420 |
| N-H stretching (symmetric) | 3300 - 3350 | 3300 - 3350 |
| C-H stretching (aliphatic) | 2850 - 2960 | 2850 - 2960 |
| N-H bending | 1590 - 1650 | Weak or absent |
| S=O stretching (asymmetric) | 1320 - 1350 | 1320 - 1350 |
| S=O stretching (symmetric) | 1140 - 1160 | 1140 - 1160 |
| C-N stretching | 1020 - 1250 | 1020 - 1250 |
| S-N stretching | 850 - 910 | 850 - 910 |
X-ray Crystallography for Structural Elucidation of Co-Crystals and Protein-Bound Complexes
For a single crystal of this compound, X-ray diffraction analysis would reveal the preferred conformation of the piperidine ring and the orientation of the propane-1-sulfonyl and amino substituents. It would also show how the molecules pack in the crystal lattice, including any intermolecular hydrogen bonds or other non-covalent interactions. For instance, hydrogen bonds would be expected between the amino group of one molecule and the sulfonyl oxygen atoms of a neighboring molecule.
In the context of drug design, obtaining the crystal structure of this compound in a complex with its target protein is of paramount importance. nih.govplos.orgmdpi.com This allows for a detailed understanding of the binding mode at the atomic level. The crystallographic data would show the specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. This information is invaluable for structure-based drug design, as it can guide the optimization of the ligand's affinity and selectivity.
The formation of co-crystals of this compound with other molecules, such as pharmaceutically acceptable co-formers, can be used to modify its physicochemical properties, such as solubility and stability. X-ray crystallography is essential for characterizing these co-crystals and understanding the intermolecular interactions that hold them together. nih.govresearchgate.net
A hypothetical table summarizing the kind of data that would be obtained from an X-ray crystallographic analysis of this compound is given below.
| Crystallographic Parameter | Hypothetical Value/Information |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° |
| Piperidine Ring Conformation | Chair |
| Amine Group Orientation | Equatorial |
| Propane-1-sulfonyl Group Torsion Angle | gauche |
| Key Intermolecular Interactions | N-H···O=S hydrogen bonds, C-H···π interactions |
Future Research Directions and Potential As a Molecular Probe/intermediate
Exploration of Novel Synthetic Routes and Methodologies
The synthesis of sulfonamides and piperidine-containing molecules is a well-established field in organic chemistry. researchgate.netmdpi.combeilstein-journals.org However, the pursuit of more efficient, scalable, and environmentally benign synthetic routes remains a critical objective. Future research into the synthesis of 1-(propane-1-sulfonyl)piperidin-4-amine could focus on several key areas.
Another area of exploration involves the use of flow chemistry. Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could enable more efficient and safer production, particularly if hazardous reagents or exothermic reactions are involved.
Furthermore, enzymatic or chemoenzymatic approaches could be investigated. Biocatalysis offers high selectivity and mild reaction conditions. Researchers might explore the use of enzymes, such as sulfotransferases or engineered cytochromes P450, to catalyze the key bond-forming steps in the synthesis of this compound and its derivatives.
| Synthetic Approach | Potential Advantages | Relevant Research Context |
| Modular One-Pot Synthesis | Reduced step count, improved efficiency, less waste. acs.org | Aims to combine multiple reaction steps (e.g., sulfonylation and amination) into a single, streamlined process. acs.org |
| Catalytic Methods | High atom economy, use of milder reaction conditions. mdpi.com | Includes techniques like C-H activation and reductive amination to form the key C-N bond. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Enables continuous production and better management of reaction parameters. |
| Biocatalysis | High stereo- and regioselectivity, environmentally friendly conditions. | Utilizes enzymes for specific transformations, offering a "green" chemistry alternative. |
Design and Synthesis of Advanced Probes for Biological Target Identification
The sulfonylpiperidine scaffold is a key feature in various biologically active molecules, including inhibitors of enzymes like VEGFR-2. nih.govacs.org The structure of this compound makes it an excellent starting point for the design of chemical probes to identify and study biological targets.
Future research can focus on modifying the primary amine group to incorporate various functionalities. For example, attaching reporter tags such as fluorophores (e.g., dansyl groups) or biotin (B1667282) would allow for the visualization and isolation of target proteins. nih.gov The synthesis of such probes would involve standard coupling reactions with the amine of this compound.
Moreover, the development of covalent probes represents a significant research opportunity. The emerging field of sulfonyl exchange chemistry, which utilizes sulfonyl fluorides and related "warheads," can target a range of amino acid residues beyond cysteine, thereby expanding the druggable proteome. rsc.org Researchers could synthesize analogs of this compound where the sulfonyl group is replaced with a reactive sulfonyl fluoride. These probes could be used in activity-based protein profiling (ABPP) experiments to covalently label and identify novel enzyme or receptor targets. rsc.orgmyuchem.com
| Probe Type | Design Strategy | Application |
| Affinity-Based Probes | Attach a reporter tag (fluorophore, biotin) to the primary amine. nih.gov | Target visualization, pull-down assays, and identification via mass spectrometry. myuchem.com |
| Covalent Probes | Incorporate a reactive group, such as a sulfonyl fluoride, into the scaffold. rsc.org | Covalent labeling of binding partners, activity-based protein profiling (ABPP). rsc.org |
| Photoaffinity Probes | Introduce a photoreactive group (e.g., diazirine, benzophenone). | Covalent cross-linking to target proteins upon UV irradiation for stable target identification. |
Theoretical Expansion into New Chemical Space Utilizing the Sulfonylpiperidine Scaffold
The concept of "chemical space" refers to the vast ensemble of all possible molecules. Exploring this space is crucial for discovering novel drugs and chemical tools. nih.gov The sulfonylpiperidine scaffold of this compound provides a robust starting point for a theoretical and practical expansion into new areas of chemical space.
Computational and data-driven approaches can be employed to design virtual libraries of derivatives. nih.govrsc.org By systematically modifying the substituents on the piperidine (B6355638) ring and the sulfonyl group, researchers can generate vast libraries of virtual compounds. These libraries can then be screened in silico for desirable properties such as drug-likeness, predicted binding affinity to specific targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.org
This theoretical expansion can guide synthetic efforts. For example, knowledge graphs that encode chemical reaction information can be used to predict new combinations of reactants that could lead to novel sulfonylpiperidine derivatives. rsc.org This approach can help prioritize synthetic targets that are not only theoretically interesting but also synthetically accessible. The goal is to create a diverse collection of molecules that uniformly cover a specific region of physicochemical property space, thereby increasing the chances of finding novel biological activities. nih.govchemrxiv.org
Development of this compound as a Versatile Intermediate for Complex Molecule Synthesis
The bifunctional nature of this compound, possessing a reactive primary amine and a stable heterocyclic core, makes it a highly valuable intermediate for the synthesis of more complex molecules. myuchem.com The piperidine ring is one of the most common heterocyclic systems found in pharmaceuticals, often used to improve solubility and pharmacokinetic properties. beilstein-journals.org
Future research will likely see this compound used as a key building block in the synthesis of novel therapeutic agents. The primary amine can serve as a handle for a wide range of chemical transformations, including:
Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amides.
Reductive amination: Reacting with aldehydes or ketones to introduce new substituents.
Urea and thiourea (B124793) formation: Reacting with isocyanates or isothiocyanates.
Further sulfonylation: Creating compounds with multiple sulfonamide groups.
These reactions would allow for the construction of larger, more complex molecules with potential applications in various therapeutic areas, from anticancer to antimalarial agents. nih.govmdpi.comijnrd.org The stability of the N-sulfonylpiperidine core ensures that this part of the molecule remains intact during subsequent synthetic manipulations, making it a reliable scaffold for building molecular complexity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(Propane-1-sulfonyl)piperidin-4-amine, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves sequential alkylation and sulfonylation of a piperidine precursor. For example:
Alkylation : React piperidin-4-amine with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) under anhydrous conditions .
Solvent Optimization : Dichloromethane or acetonitrile is preferred for sulfonylation due to their inertness and ability to stabilize intermediates.
Purification : Column chromatography or recrystallization ensures high purity (>95%).
- Key Parameters : Temperature (0–25°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.5 ppm, sulfonyl group absence of splitting) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 221.12 g/mol) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory reports on the biological activity of sulfonylated piperidine derivatives?
- Hypothesis Testing :
Dose-Response Studies : Evaluate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to identify context-dependent effects .
Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific binding .
- Data Normalization : Include internal controls (e.g., known inhibitors) and standardized assay conditions (pH, temperature) to minimize variability .
Q. What computational strategies can predict the interaction of this compound with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for binding affinity simulations.
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, proteases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- Validation : Correlate computational ΔG values with experimental SPR (Surface Plasmon Resonance) data .
Methodological Notes
- Contradictory Data Resolution : Cross-validate biological assays using orthogonal methods (e.g., fluorescence polarization vs. ITC) .
- Synthetic Scalability : Transition from batch to flow chemistry for reproducibility at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
